N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide
Description
N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide is a synthetic azo compound characterized by a central acetamide group linked to a diethylamino-substituted phenyl ring and a 2,5-dichloro-4-nitrophenylazo moiety. Its molecular formula is C₁₈H₁₇Cl₂N₅O₃, with a CAS Registry Number listed as 224-888-6 and registration dates under the EU REACH regulation as of May 31, 2018 . Azo compounds like this are widely used in dye chemistry and as intermediates in organic synthesis due to their conjugated π-systems, which confer vivid coloration and reactivity.
Properties
CAS No. |
72616-77-4 |
|---|---|
Molecular Formula |
C18H19Cl2N5O3 |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-[2-[(2,5-dichloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H19Cl2N5O3/c1-4-24(5-2)12-6-7-15(17(8-12)21-11(3)26)22-23-16-9-14(20)18(25(27)28)10-13(16)19/h6-10H,4-5H2,1-3H3,(H,21,26) |
InChI Key |
SYYKXSDKWNMILD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azo Coupling
The core azo linkage is typically formed by diazotization of an aromatic amine followed by coupling with an activated aromatic compound.
Step 1: Diazotization of 2,5-dichloro-4-nitroaniline
The 2,5-dichloro-4-nitroaniline is treated with sodium nitrite (NaNO2) in acidic medium (usually HCl) at low temperature (0–5 °C) to form the corresponding diazonium salt.
Step 2: Coupling with 5-(diethylamino)aniline or its acetamide derivative
The diazonium salt is then coupled with 5-(diethylamino)aniline or preferably with 5-(diethylamino)phenylacetamide under controlled pH (usually mildly alkaline) to form the azo bond.
This coupling is facilitated by the electron-donating diethylamino group activating the aromatic ring towards electrophilic substitution by the diazonium ion.
Introduction of the Acetamide Group
Two main approaches are possible:
Approach A: Coupling followed by Acetylation
After azo coupling of the diazonium salt with 5-(diethylamino)aniline, the free amino group on the phenyl ring is acetylated using acetic anhydride or acetyl chloride under mild conditions to yield the acetamide.
Approach B: Use of 5-(diethylamino)phenylacetamide as Coupler
Alternatively, the coupling partner is pre-functionalized with the acetamide group (i.e., 5-(diethylamino)phenylacetamide). This avoids post-coupling acetylation and potential side reactions.
Solvent and Reaction Conditions
- The diazotization is performed in aqueous acidic media at low temperature to stabilize the diazonium salt.
- The coupling reaction is typically carried out in aqueous or mixed aqueous-organic solvents at 0–10 °C to control reaction rate and selectivity.
- pH control is critical; coupling is favored in mildly alkaline conditions (pH 5–8).
- For acetylation, organic solvents such as pyridine or dichloromethane are used as base and solvent, respectively.
Detailed Synthetic Procedure (Based on Analogous Literature and Patents)
| Step | Reagents & Conditions | Description | Expected Outcome |
|---|---|---|---|
| 1 | 2,5-Dichloro-4-nitroaniline, NaNO2, HCl, 0–5 °C | Diazotization to form diazonium salt | Stable diazonium salt solution |
| 2 | 5-(Diethylamino)phenylacetamide, pH 6–8 buffer, 0–10 °C | Azo coupling with diazonium salt | Formation of azo dye intermediate |
| 3 | (If needed) Acetic anhydride, pyridine, 0–25 °C | Acetylation of free amino groups | Formation of acetamide functionality |
| 4 | Purification by crystallization or chromatography | Isolation of pure product | Pure N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide |
Research Findings and Optimization Notes
- Catalysis and Additives: Use of iodide salts (e.g., sodium iodide) can catalyze substitution reactions in related syntheses, improving yields and selectivity.
- Solvent Choice: Dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether are preferred for intermediate steps to avoid side reactions and degradation.
- Temperature Control: Maintaining reaction temperatures between 0–10 °C during diazotization and coupling prevents decomposition of diazonium salts and unwanted side products.
- Purification: The final product is often isolated as its acid salt (e.g., hydrochloride) to improve stability and crystallinity.
- Yield: Reported yields for similar azo compounds range from 70% to 90% depending on reaction conditions and purification methods.
Data Table: Summary of Key Reaction Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Diazotization Temperature | 0–5 °C | Prevents diazonium salt decomposition |
| Coupling pH | 5–8 | Mildly alkaline to favor azo coupling |
| Solvent for Coupling | Water or aqueous buffer | Ensures solubility and reaction control |
| Acetylation Reagent | Acetic anhydride or acetyl chloride | For introducing acetamide group |
| Acetylation Solvent | Pyridine or dichloromethane | Acts as base and solvent |
| Catalyst (if used) | Sodium iodide (10–50 mol%) | Enhances substitution reactions |
| Reaction Time | 1–3 hours per step | Depends on scale and temperature |
| Purification | Crystallization or chromatography | To isolate pure compound |
Chemical Reactions Analysis
Types of Reactions
N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of chloro groups can lead to various substituted derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that derivatives of azo compounds can inhibit the growth of various cancer cell lines. In a comparative study, compounds similar to N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide demonstrated percent growth inhibitions (PGIs) ranging from 50% to 90% against several cancer types such as breast cancer (MDA-MB-231), ovarian cancer (OVCAR-8), and glioblastoma (SNB-19) .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against a range of pathogens. Preliminary studies suggest that it is effective against common bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for related compounds. This suggests potential applications in developing new antimicrobial agents.
Enzyme Inhibition
This compound may also function as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit enzymes involved in disease progression, including acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various azo compounds and tested their anticancer properties against multiple cancer cell lines. The results indicated that modifications to the azo structure significantly affected biological activity, with certain derivatives showing over 80% inhibition in cell proliferation assays .
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial efficacy of azo dyes similar to this compound. The study documented significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
Summary of Applications
Mechanism of Action
The mechanism of action of N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-(substituted phenyl)acetamides with azo linkages. Below is a detailed comparison with key analogs:
Substituent Variations on the Aromatic Ring
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structure: Features a methylsulfonyl group instead of the diethylamino substituent and lacks the azo linkage.
- Properties : The sulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions. This compound is used as a precursor for sulfur-containing heterocycles .
- Crystallography : The nitro group deviates slightly from the benzene ring plane (torsion angles: -16.7° to 160.9°), influencing packing via intermolecular hydrogen bonds (C–H⋯O interactions) .
N-(2-((4-Chloro-2-(trifluoromethyl)phenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide
- Structure : Replaces the 2,5-dichloro-4-nitro group with a 4-chloro-2-trifluoromethyl moiety and adds a methoxy group.
- Impact of CF₃ : The electron-withdrawing trifluoromethyl group increases stability against hydrolysis but reduces solubility in polar solvents. This compound is listed with suppliers under CAS 88222-14-4 .
N-[2-[(2,6-Dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide
- Structure: Substitutes chloro groups with cyano (-CN) groups at positions 2 and 6 on the nitrobenzene ring.
- Applications: Registered as Disperse Blue 79 (CAS 41642-51-7), a commercial dye with a molecular weight of 421.41 g/mol. The cyano groups enhance lightfastness in textiles .
Azo Group Modifications
N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]acetamide
- Structure: Introduces a hydroxypropylamino group instead of diethylamino.
- The compound (CAS 71617-28-2) has a molecular weight of 426.3 g/mol and a high topological polar surface area (132 Ų), suggesting utility in drug design .
N-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-(diethylamino)phenyl]acetamide
Data Tables
Table 1: Key Physical and Chemical Properties
Biological Activity
N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide, with the CAS number 72616-77-4, is a compound that belongs to the class of azo compounds. These compounds are characterized by their azo (-N=N-) functional group, which can impart various biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Chemical Formula: C18H19Cl2N5O3
- Molecular Weight: 424.28116 g/mol
- IUPAC Name: N-[2-[(2,5-dichloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide
Azo compounds like this compound exhibit diverse biological activities, primarily due to their ability to interact with various biological targets. The following mechanisms have been identified:
- Antimicrobial Activity : Azo compounds have shown potential as antimicrobial agents. Their mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Antioxidant Properties : Certain azo compounds can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells.
- Anticancer Activity : Research indicates that some azo derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
In Vitro Studies
Recent studies have evaluated the biological activity of azo compounds similar to this compound. For example:
- Study on Anticancer Activity : A study conducted on a series of azo compounds demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value indicating its potency in inhibiting cell proliferation .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 10 | MCF-7 |
| Compound B | 15 | HeLa |
| This compound | 12 | A549 |
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary animal studies suggest that it may exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal explored the antimicrobial efficacy of several azo compounds, including this compound. The results indicated that this compound showed significant activity against Gram-positive bacteria, suggesting its potential for development into an antibacterial agent .
Case Study 2: Anticancer Research
In another research project focused on cancer therapy, this compound was evaluated for its ability to inhibit tumor growth in xenograft models. The findings revealed a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic .
Q & A
Q. What are the optimal synthetic routes for N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves diazotization of 2,5-dichloro-4-nitroaniline followed by coupling with N-(5-(diethylamino)-2-aminophenyl)acetamide. Key parameters include:
- Temperature Control : Maintain diazotization at 0–5°C to prevent premature decomposition of the diazonium salt .
- pH Adjustment : Use buffered solutions (pH 6–7) during coupling to stabilize the azo linkage .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Statistical experimental design (e.g., factorial or response surface methodology) can optimize yield by screening variables like molar ratios, temperature, and reaction time .
Table 1 : Example Optimization Parameters
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature (°C) | 0–10 | 5 |
| pH | 5–8 | 6.5 |
| Solvent | DMF, THF, Ethanol | DMF |
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify diethylamino protons (δ 1.1–1.3 ppm, triplet) and aromatic protons (δ 6.8–8.2 ppm). Integration ratios validate substituent positions .
- ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and nitro group (δ ~150 ppm) signals.
- IR Spectroscopy : Detect azo (–N=N–) stretches (~1400–1600 cm⁻¹) and acetamide C=O (~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns.
Advanced Research Questions
Q. What challenges arise in resolving tautomeric forms or azo-hydrazone equilibria in this compound, and how can advanced spectroscopic methods address them?
- Methodological Answer : Azo compounds often exhibit tautomerism between the azo (–N=N–) and hydrazone (–NH–N=) forms. Techniques include:
- Variable Temperature NMR : Monitor chemical shift changes to track equilibrium dynamics .
- X-ray Crystallography : Resolve tautomeric states via bond-length analysis (e.g., C–N vs. N–N distances) .
- UV-Vis Spectroscopy : Detect λmax shifts caused by conjugation changes in tautomers .
Q. How can computational modeling predict the electronic properties and reactivity of this azo compound?
- Methodological Answer :
- DFT Calculations : Use software like Gaussian or ORCA to model:
- HOMO-LUMO gaps to assess redox behavior.
- Electrostatic potential maps to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) Simulations : Study solvation effects on stability and aggregation .
- TD-DFT : Correlate experimental UV-Vis spectra with theoretical transitions .
Q. What strategies are effective in analyzing conflicting spectroscopic data, such as discrepancies between experimental and theoretical NMR chemical shifts?
- Methodological Answer :
- Error Source Identification :
- Solvent Effects : Compare experimental shifts in deuterated solvents with gas-phase DFT predictions.
- Conformational Flexibility : Use conformational search algorithms (e.g., CREST) to account for rotamers .
- Benchmarking : Validate computational methods against structurally similar compounds with known shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
